molecular formula C12H16BrN5O B10944856 N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10944856
M. Wt: 326.19 g/mol
InChI Key: GDMGNWPAXVBABZ-UHFFFAOYSA-N
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Description

N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the cyclization of hydrazine with carbonyl compounds, followed by bromination and subsequent functionalization. One common method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. For instance, the use of palladium-catalyzed coupling reactions and iron-catalyzed regioselective synthesis allows for the large-scale production of these compounds with high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bromine, hydrazine, and various carbonyl compounds . Reaction conditions often involve mild temperatures and the use of solvents like DMSO or THF.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of N4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interactions . This inhibition can lead to various biological effects, such as apoptosis induction and cell cycle arrest .

Properties

Molecular Formula

C12H16BrN5O

Molecular Weight

326.19 g/mol

IUPAC Name

N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C12H16BrN5O/c1-3-17-8-9(5-15-17)12(19)14-7-11-10(13)6-16-18(11)4-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,19)

InChI Key

GDMGNWPAXVBABZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)NCC2=C(C=NN2CC)Br

Origin of Product

United States

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